Phenacyl 4-(2,3-dicyanophenoxy)benzoate
Description
Phenacyl 4-(2,3-dicyanophenoxy)benzoate is a substituted benzoate ester featuring a phenacyl group (aromatic ketone) and a 2,3-dicyanophenoxy substituent on the benzoate ring. The dicyano groups impart strong electron-withdrawing effects, influencing the compound’s electronic environment, reactivity, and intermolecular interactions. The compound’s design suggests applications in materials science or pharmaceuticals, where electronic and steric properties are critical .
Properties
CAS No. |
355436-66-7 |
|---|---|
Molecular Formula |
C23H14N2O4 |
Molecular Weight |
382.4g/mol |
IUPAC Name |
phenacyl 4-(2,3-dicyanophenoxy)benzoate |
InChI |
InChI=1S/C23H14N2O4/c24-13-18-7-4-8-22(20(18)14-25)29-19-11-9-17(10-12-19)23(27)28-15-21(26)16-5-2-1-3-6-16/h1-12H,15H2 |
InChI Key |
FRWSPERRESJTFM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)OC3=CC=CC(=C3C#N)C#N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)OC3=CC=CC(=C3C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenacyl 4-(2,3-dicyanophenoxy)benzoate typically involves the esterification of 2-oxo-2-phenylethyl benzoate with 2,3-dicyanophenol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using thin-layer chromatography (TLC). Once the reaction is complete, the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can improve the efficiency and yield of the synthesis. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Phenacyl 4-(2,3-dicyanophenoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl and dicyanophenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Phenacyl 4-(2,3-dicyanophenoxy)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Phenacyl 4-(2,3-dicyanophenoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In biological systems, it may also interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Molecular Conformation
Phenacyl benzoate derivatives exhibit varied conformations, including periplanar (0°–30° torsion angles) and mixed (periplanar/synclinal) arrangements. In contrast, adamantyl-based esters adopt a synclinal conformation (torsion angles: 69.7°–86.12°), likely due to steric hindrance from the bulky adamantane group . For Phenacyl 4-(2,3-dicyanophenoxy)benzoate, the dicyanophenoxy substituent may enforce a synclinal conformation similar to adamantyl derivatives, as electron-withdrawing groups can restrict rotational freedom. However, its torsion angles might align closer to phenacyl benzoate derivatives (71°–91°), depending on substituent rigidity .
Structural Occupancy and Packing
Structural occupancy—a measure of molecular order in crystal lattices—varies significantly between analogs:
- Phenacyl benzoates : 63–69% occupancy (30/36 compounds), driven by π…π and C–H…π interactions.
- Adamantyl-based esters : Mostly <63% occupancy due to reduced π interactions and restricted packing patterns .
The dicyanophenoxy group in this compound may lower structural occupancy (<63%) by introducing steric bulk and dipole-dipole interactions, disrupting efficient packing. However, cyano groups could enhance weak interactions (e.g., C≡N…H–C), partially offsetting this effect .
Electronic and Reactivity Profiles
- Comparison with Ethyl 4-(Dimethylamino)Benzoate: Ethyl 4-(dimethylamino)benzoate (electron-donating) exhibits higher reactivity in polymerization initiators due to amine-enhanced electron density. In contrast, the dicyanophenoxy substituent would reduce electron density, possibly decreasing reactivity in similar contexts .
Data Table: Key Comparative Properties
Discussion of Intermolecular Interactions
The 2,3-dicyanophenoxy group introduces unique intermolecular forces:
Dipole-Dipole Interactions: Cyano groups (C≡N) create strong dipoles, enhancing lattice stability compared to non-polar substituents (e.g., methyl).
Hydrogen Bonding Potential: If acidic protons (e.g., ortho to cyano groups) are present, weak C–H…N≡C bonds could form, though cyano groups are poor hydrogen bond acceptors compared to carbonyls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
